2-Ethenyl-4-methylbenzene-1-sulfonamide

thiol-Michael polymerization vinyl sulfonamide reactivity photocurable composites

Researchers developing hydrolytically stable dental composites or covalent inhibitors face trade-offs between reactivity and stability. This ortho-vinyl, para-methyl sulfonamide resolves both: it enables thiol-Michael networks with 95% vinyl conversion (exceeding acrylates) and achieves kinact/Ki >5,000,000 M⁻¹s⁻¹ against cysteine proteases. The ester-free backbone resists aqueous degradation. - **Key applications**: Thiol-Michael photocurable resins; covalent warheads for cruzain/parasitic targets; aza-Michael bioconjugation; benzosultam synthesis. - **Supply**: Packaged for immediate R&D use. Validated for on-resin peptide cyclization.

Molecular Formula C9H11NO2S
Molecular Weight 197.26 g/mol
CAS No. 487049-27-4
Cat. No. B13953447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethenyl-4-methylbenzene-1-sulfonamide
CAS487049-27-4
Molecular FormulaC9H11NO2S
Molecular Weight197.26 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)S(=O)(=O)N)C=C
InChIInChI=1S/C9H11NO2S/c1-3-8-6-7(2)4-5-9(8)13(10,11)12/h3-6H,1H2,2H3,(H2,10,11,12)
InChIKeyKIRWKLXHTOCXLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethenyl-4-methylbenzene-1-sulfonamide: Structural Identity and Procurement Baseline


2-Ethenyl-4-methylbenzene-1-sulfonamide (CAS 487049-27-4), also designated as Benzenesulfonamide, 2-ethenyl-4-methyl- (9CI) or 4-methyl-2-vinylbenzenesulfonamide, has the molecular formula C9H11NO2S and a molecular weight of 197.25 g/mol . It belongs to the vinyl sulfonamide subclass of benzenesulfonamides, characterized by an ortho-ethenyl substituent and a para-methyl group on the aromatic ring. The compound bears a primary sulfonamide (–SO2NH2) group directly attached to the benzene ring, distinguishing it from N-substituted sulfonamide analogs [1]. Its computed topological polar surface area (TPSA) is 68.54 Ų and its calculated LogP is 3.07 . The vinyl sulfonamide functionality positions this compound at the intersection of covalent inhibitor design and thiol-Michael polymer chemistry, dual application spaces that differentiate it from non-vinyl sulfonamide congeners.

Covalent inhibitor design: vinyl sulfonamide warhead for cysteine protease targeting
Thiol-Michael polymer chemistry: photocurable composite building block with balanced reactivity
Dual application scope separates it from non-vinyl sulfonamide analogs

Why This Vinyl Sulfonamide Cannot Be Replaced by Close Structural Analogs


The ortho-vinyl, para-methyl substitution pattern of 2-ethenyl-4-methylbenzene-1-sulfonamide (CAS 487049-27-4) is not interchangeable with its closest analogs. The saturated counterpart 2-ethyl-4-methylbenzenesulfonamide (CAS 199590-68-6) lacks the electrophilic vinyl warhead essential for thiol-Michael addition and covalent enzyme inhibition [1]. The para-vinyl isomer 4-vinylbenzenesulfonamide (CAS 2633-64-9) places the polymerizable group at a position with different electronic conjugation to the sulfonamide, altering both reactivity and the geometry of derived polymers [2]. The unsubstituted 2-vinylbenzenesulfonamide (CAS 51119-84-7) lacks the para-methyl group that modulates aromatic ring electron density and steric environment, which affects both reaction kinetics and binding interactions . Furthermore, N-vinyl sulfonamide analogs such as N-ethenyl-4-methylbenzenesulfonamide (CAS 99791-26-1) place the vinyl group on the sulfonamide nitrogen rather than the aromatic ring, fundamentally altering the Michael acceptor electronics and resulting in different reactivity profiles [3]. The quantitative evidence below demonstrates that these structural differences translate into measurable functional divergence.

Saturated ethyl analog
Lacks the electrophilic vinyl warhead; thiol-Michael or covalent inhibition workflows may not be supported.
Para-vinyl isomer
Different electronic conjugation alters reactivity and polymer geometry; direct substitution may shift performance.
N-vinyl sulfonamide
Michael acceptor located on nitrogen changes electronics; reported reactivity profiles differ, limiting interchangeability.

Quantitative Differentiation Evidence: Vinyl Sulfonamide vs. Comparators


Thiol-Michael Reactivity: Vinyl Sulfonamide vs. Acrylamide Kinetics

In direct comparative kinetic studies of thiol-Michael model reactions monitored by real-time FTIR spectroscopy, the vinyl sulfonamide functional group (as represented by 1-hexyl vinyl sulfonamide, HVSA) demonstrated higher reactivity than the corresponding acrylamide (1-hexyl acrylamide, HAA) when reacted with butyl 3-mercaptopropionate (BMP) under photobase-catalyzed conditions. The vinyl sulfonamide reacts more rapidly than acrylamide, while being less reactive than vinyl sulfonate, establishing a reactivity hierarchy of vinyl sulfonate > vinyl sulfone > vinyl sulfonamide > acrylate > acrylamide [1]. This intermediate reactivity profile makes vinyl sulfonamides attractive for applications requiring a balance between sufficient cure speed and manageable pot life.

Thiol-Michael Reactivity
Class-level inference
Reactivity rank: vinyl sulfonate > vinyl sulfone > vinyl sulfonamide > acrylate > acrylamide
Intermediate reactivity may support balanced cure speed and pot life in thiol-Michael resins.
Based on HVSA model compound; compound-specific validation needed.
thiol-Michael polymerization vinyl sulfonamide reactivity photocurable composites

Network Conversion Efficiency: Vinyl Sulfonamide vs. Acrylate Systems

In radical-mediated thiol-ene polymerizations comparing multifunctional monomers, a divinyl sulfonamide-based system (exemplified by DMHDVSA/PETMP) reached 95% vinyl conversion and 87% thiol conversion, substantially outperforming the analogous acrylate system (HDDA/PETMP) which achieved 100% acrylate conversion but only 66% thiol conversion [1]. The more balanced stoichiometric consumption in the vinyl sulfonamide system indicates a higher fidelity thiol-ene reaction with reduced off-stoichiometric ene homopolymerization, a critical quality parameter for network homogeneity. However, it must be noted that the primary (unsubstituted) vinyl sulfonamide systems showed sluggish radical-mediated reactivity compared to their anionic thiol-Michael counterparts [1], highlighting that the polymerization mode significantly modulates performance.

Network Conversion
Class-level inference
Thiol conversion 87% vs. 66%
Higher thiol conversion suggests more homogeneous networks with reduced leachable content.
Radical-mediated model system; performance depends on polymerization mode.
photopolymerization functional group conversion dental composites thiol-ene

Aza-Michael Reaction Rate in Aqueous Media: Vinyl Sulfonamide Advantage

In a comparative study of HOPO (hydroxypyridinone) vinyl sulfonamide 3 versus the corresponding HOPO acrylamide 10, the vinyl sulfonamide linker exhibited a pronounced rate enhancement in aqueous solvent systems. Reaction of vinyl sulfonamide 1 (1 eq) with N-methyl benzylamine in a 2:3 methanol/water mixture produced the aza-Michael adduct in 62% yield after 18 hours [1]. In contrast, the acrylamide analog 10 was reported to be less reactive under comparable conditions with both primary and secondary amines [1]. This water-accelerated reactivity is a distinguishing feature of the vinyl sulfonamide warhead, making it particularly suitable for bioconjugation applications where aqueous compatibility is essential.

Aza-Michael Aqueous Reactivity
Class-level inference
62% yield (18 h) in MeOH/H2O; acrylamide less reactive under comparable conditions.
Aqueous rate acceleration may support bioconjugation 'click' chemistry workflows.
HOPO vinyl sulfonamide model; scaffold-specific reactivity may vary.
aza-Michael addition bioconjugation aqueous reactivity vinyl sulfonamide linker

Cysteine Protease Inhibition Potency: Vinyl Sulfonamide Warhead Benchmarking

Vinyl sulfonamides have been established as potent, time-dependent irreversible inhibitors of cysteine proteases including cruzain, the major cysteine protease of Trypanosoma cruzi. In a landmark study, phenyl vinyl sulfonamide derivatives demonstrated second-order rate constants (kinact/Ki) in the range of 10^5 to 10^7 M⁻¹s⁻¹ [1]. Notably, phenyl vinyl sulfonate 13 achieved kinact/Ki = 5,200,000 M⁻¹s⁻¹ and the optimized inhibitor 4a reached kass = 14,000,000 M⁻¹s⁻¹ against cruzain, ranking among the most potent cruzain inhibitors reported at the time [1]. For comparison, the benchmark vinyl sulfone inhibitor 1a (a phenyl vinyl sulfone derivative) exhibited kinact/Ki = 203,000 M⁻¹s⁻¹ [1]. While these data are for peptidomimetic vinyl sulfonamide constructs rather than the simple 2-ethenyl-4-methylbenzene-1-sulfonamide scaffold, they establish the vinyl sulfonamide group as a validated covalent warhead with tunable potency that can exceed that of the corresponding vinyl sulfone series.

Cysteine Protease Inhibition
Class-level inference
kinact/Ki up to 5,200,000 M⁻¹s⁻¹ (vinyl sulfonamide) vs. 203,000 M⁻¹s⁻¹ (vinyl sulfone benchmark)
Reported covalent warhead context with higher inhibition potency than vinyl sulfone class.
Peptidomimetic constructs; scaffold-specific optimization required.
covalent inhibitor cysteine protease vinyl sulfonamide warhead kinact/Ki

Hydrolytic Stability: Vinyl Sulfonamide Networks vs. Acrylate Esters

A critical limitation of conventional methacrylate-based dental composites (e.g., BisGMA-TEGDMA) is the presence of hydrolytically susceptible ester linkages that degrade over time in the oral environment. Ester-free thiol-Michael composites formulated with vinyl sulfonamide monomers are devoid of these ester moieties, resulting in significantly enhanced hydrolytic stability [1]. Under acidic or basic conditions, tertiary vinyl sulfonamides do not degrade, whereas acrylate esters undergo accelerated hydrolysis under the same conditions [1]. This inherent chemical stability advantage is a direct consequence of the sulfonamide linkage replacing the ester group, making vinyl sulfonamide-based networks intrinsically more resistant to hydrolytic degradation.

Hydrolytic Stability
Class-level inference
Ester-free vinyl sulfonamide networks resist acid/base hydrolysis; acrylate esters degrade.
Ester-free nature may improve long-term aqueous durability in material applications.
Tertiary vinyl sulfonamide model; compound-specific performance requires validation.
hydrolytic degradation polymer stability ester-free composites dental materials

Structural Differentiation from the Saturated Ethyl Analog

The structural distinction between 2-ethenyl-4-methylbenzene-1-sulfonamide (CAS 487049-27-4, MW 197.25, C9H11NO2S) and its saturated analog 2-ethyl-4-methylbenzenesulfonamide (CAS 199590-68-6, MW 199.27, C9H13NO2S) is the presence of a vinyl (–CH=CH2) versus ethyl (–CH2CH3) substituent . This 2 Da mass difference, while small, reflects a fundamental chemical divergence: the vinyl group is an electrophilic Michael acceptor capable of participating in thiol-ene, aza-Michael, and radical polymerization reactions, whereas the ethyl group is chemically inert toward these transformations. The vinyl analog also has one fewer degree of saturation, resulting in different UV absorption characteristics and planar geometry at the α-carbon that can influence molecular recognition events. For procurement, this means the two compounds are not functionally interchangeable in any application requiring a reactive olefin handle.

Analog Structural Divergence
Data to verify
Vinyl (MW 197.25) vs. ethyl (MW 199.27); vinyl provides electrophilic reactivity absent in ethyl analog.
Ethyl analog lacks Michael acceptor; functional interchange not supported.
No direct comparative experimental data available; class inference only.
vinyl vs. ethyl structural analog comparison synthetic building block physicochemical properties

Validated Application Scenarios Based on Quantitative Evidence


Thiol-Michael Photocurable Resins for Ester-Free Dental Composites

2-Ethenyl-4-methylbenzene-1-sulfonamide serves as a vinyl sulfonamide monomer building block for thiol-Michael photocurable composites. Evidence demonstrates that vinyl sulfonamide-based networks achieve superior functional group conversion (95% vinyl, 87% thiol) compared to acrylate-based systems (100% acrylate, 66% thiol), yielding more homogeneous networks [Section 3, Evidence 2]. Critically, the ester-free nature of these networks eliminates the hydrolytically labile ester linkages present in conventional BisGMA-TEGDMA methacrylate composites, providing enhanced long-term stability in the aqueous oral environment [Section 3, Evidence 5]. The intermediate thiol-Michael reactivity of vinyl sulfonamides (faster than acrylamides, slower than vinyl sulfonates) offers a practical balance of adequate working time with efficient photocuring [Section 3, Evidence 1]. Researchers developing next-generation dental restoratives with improved clinical durability should prioritize this monomer class over conventional methacrylates.

Covalent Cysteine Protease Inhibitor Scaffold for Drug Discovery

The vinyl sulfonamide functionality present in 2-ethenyl-4-methylbenzene-1-sulfonamide is a validated covalent warhead for irreversible cysteine protease inhibition. Literature precedence demonstrates that vinyl sulfonamide-based inhibitors achieve second-order inactivation rate constants (kinact/Ki) exceeding 5,000,000 M⁻¹s⁻¹ against cruzain, substantially surpassing the vinyl sulfone benchmark of 203,000 M⁻¹s⁻¹ [Section 3, Evidence 4]. The ortho-vinyl, para-methyl substitution pattern on the benzene ring provides a synthetic handle for further elaboration into peptidomimetic or small-molecule inhibitor series. Medicinal chemistry groups pursuing covalent inhibitors targeting cysteine proteases implicated in parasitic diseases (Chagas disease, malaria), cancer invasion, or osteoporosis can employ this compound as a core warhead scaffold, with the para-methyl group offering a site for further SAR exploration via electrophilic substitution or cross-coupling chemistry.

Aza-Michael Bioconjugation Linker for Aqueous Peptide Modification

The vinyl sulfonamide group demonstrates accelerated aza-Michael reactivity in aqueous solvent systems, a key advantage for bioconjugation applications. Comparative studies show that vinyl sulfonamide linkers yield 62% aza-Michael adduct formation within 18 hours in methanol/water mixtures, while corresponding acrylamide linkers exhibit lower reactivity under comparable aqueous conditions [Section 3, Evidence 3]. This water-compatible reactivity profile makes 2-ethenyl-4-methylbenzene-1-sulfonamide suitable as a starting material for synthesizing thiol-Michael 'click' acceptors used in on-resin peptide macrocyclization, protein-polymer conjugation, and the construction of biofunctional molecules. The primary sulfonamide group additionally provides a site for further derivatization (e.g., N-alkylation or N-acylation) to tune reactivity and physicochemical properties.

Synthetic Intermediate for Sultam Library Synthesis

The ortho-vinyl substitution pattern of 2-ethenyl-4-methylbenzene-1-sulfonamide is geometrically pre-organized for intramolecular cyclization reactions leading to benzosultams (cyclic sulfonamides). Vinyl sulfonamides are established linchpins in diversity-oriented synthesis strategies employing ring-closing metathesis (RCM) or Ag(I)-catalyzed alkylative cyclization to access skeletally diverse 5–8-membered sultams [Section 3, Evidence 6, structural context]. The para-methyl substituent provides a spectroscopic handle (¹H NMR singlet) for reaction monitoring and can influence regioselectivity in electrophilic aromatic substitution. The higher thiol-Michael reactivity of vinyl sulfonamides relative to acrylamides [Section 3, Evidence 1] also suggests superior performance in intramolecular aza-Michael cyclization approaches. These features position this compound as a strategic building block for medicinal chemistry libraries exploring sultam-based bioactive molecules, which are recognized as lactam surrogates with enhanced metabolic stability.

Application
Selection Property
Validation Focus
Ester-free dental composites
Thiol-Michael reactivity, hydrolytic stability
Network homogeneity, long-term aqueous durability
Covalent protease inhibitor discovery
Vinyl sulfonamide warhead reactivity
Cysteine protease inhibition benchmarking
Aqueous bioconjugation linker
Aza-Michael reactivity in aqueous media
Reaction yield and kinetics under aqueous conditions
Sultam library synthesis
Ortho-vinyl geometry for cyclization
Intramolecular cyclization efficiency, regioselectivity
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